3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride
CAS No.:
Cat. No.: VC16543358
Molecular Formula: C13H24Cl3N5O
Molecular Weight: 372.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24Cl3N5O |
|---|---|
| Molecular Weight | 372.7 g/mol |
| IUPAC Name | 3-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylpropan-1-one;trihydrochloride |
| Standard InChI | InChI=1S/C13H21N5O.3ClH/c14-5-1-11(19)18-7-3-13(4-8-18)12-10(2-6-17-13)15-9-16-12;;;/h9,17H,1-8,14H2,(H,15,16);3*1H |
| Standard InChI Key | LMLXXXCUBGETNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2(CCN(CC2)C(=O)CCN)C3=C1NC=N3.Cl.Cl.Cl |
Introduction
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both imidazo and piperidine moieties. This compound has garnered significant attention in medicinal chemistry due to its potential pharmacological applications, particularly in neuroscience and oncology. The presence of the amino group and the spirocyclic structure contributes to its biological activity, making it a subject of interest for further research and development.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common reagents and conditions include the use of catalysts such as palladium or copper and solvents like dimethyl sulfoxide or acetonitrile to facilitate these reactions.
Research Findings and Future Directions
While detailed experimental data on this specific compound is limited, its structural similarity to other biologically active compounds suggests potential for therapeutic applications. Further research is needed to fully understand its pharmacological profile and to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride | Spirocyclic structure with imidazo and piperidine rings | Potential neuropharmacological effects |
| 1-({3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine | Similar spirocyclic structure | Exhibits distinct pharmacological properties due to amino group |
| 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridin]-7'-ol | Similar imidazo-pyridine core | Differentiated by cyclobutane ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume